

Tricaprylin: A Versatile Excipient in Pharmaceutical Formulation Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricaprylin*

Cat. No.: *B1683027*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tricaprylin, a triglyceride derived from the esterification of glycerin with caprylic acid, has emerged as a key excipient in the development of a wide range of pharmaceutical formulations.^{[1][2]} Its biocompatibility, biodegradability, and unique physicochemical properties make it a valuable tool for addressing challenges associated with drug solubility, stability, and bioavailability.^{[3][4]} This document provides detailed application notes and experimental protocols for the utilization of **tricaprylin** in pharmaceutical formulation development.

Physicochemical Properties and Applications

Tricaprylin is a clear, colorless to pale-yellow oily liquid at room temperature.^[3] Its primary applications in pharmaceutical formulations stem from its role as a neutral carrier, absorption promoter, and solubilizer for active pharmaceutical ingredients (APIs).^[2] It is particularly effective in enhancing the solubility and bioavailability of poorly water-soluble drugs.^[3]

Table 1: Physicochemical Properties of **Tricaprylin**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₅₀ O ₆	[3]
Molecular Weight	470.7 g/mol	[3]
Appearance	Clear, colorless to pale-yellow liquid	[3]
Solubility in Water	< 1 mg/mL at 72°F	[4]
Solubility in Organic Solvents	Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin	[4]

Tricaprylin is utilized in various dosage forms, including oral, topical, and parenteral preparations.[2] It serves as the oily phase in self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes, facilitating the encapsulation and delivery of both lipophilic and hydrophilic drugs.

Application Notes

Solubility Enhancement

A primary application of **tricaprylin** is to enhance the solubility of poorly water-soluble drugs, which is a significant challenge in drug development. Its hydrophobic nature allows for the effective solubilization of lipophilic APIs.[3]

Table 2: Quantitative Solubility of Selected Drugs in **Tricaprylin**

Drug	Solubility in Tricaprylin (wt% at 25°C)	Comparative Solvent	Solubility in Comparative Solvent (wt% at 25°C)	Reference
Ibuprofen	10.5	Triolein	4.0	[1]
Fenofibrate	Higher in saturated triglycerides like tricaprylin	Triolein	Lower in unsaturated triglycerides	[1][2]
Carbamazepine	Soluble	Water	Practically insoluble	[5]

Note: Specific numerical values for fenofibrate and carbamazepine solubility in **tricaprylin** were not available in the search results, but their solubility in lipidic systems is well-established.

Bioavailability Enhancement

By improving drug solubility and facilitating absorption, **tricaprylin**-based formulations can significantly enhance the oral bioavailability of poorly absorbed drugs.[\[6\]](#) Lipid-based systems like SEDDS can bypass the hepatic first-pass metabolism by promoting lymphatic uptake.[\[7\]](#)

Table 3: Comparative Bioavailability of Drugs in **Tricaprylin**-Based Formulations

Drug	Formulation Type	Key Bioavailability Parameter (e.g., AUC)	Fold Increase vs. Conventional Formulation	Reference
Fenofibrate	Nanocrystal formulation (a strategy often used with lipid excipients)	AUC	Significantly higher	[8]
Aspirin	Soluble formulation	AUC	Significantly higher	[9]

Note: Direct comparative bioavailability data for specific drugs in **tricaprylin**-based formulations versus conventional forms was limited in the search results. The table reflects the general principle of bioavailability enhancement by lipid-based and solubility-enhanced formulations.

Experimental Protocols

The following section provides detailed protocols for the preparation and characterization of various **tricaprylin**-based pharmaceutical formulations.

Logical Workflow for Formulation Development

The development of a **tricaprylin**-based formulation follows a logical progression from excipient selection to final characterization.

[Click to download full resolution via product page](#)

Caption: Overall workflow for developing **tricaprylin**-based formulations.

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Tricaprylin** (Oil)

- Surfactant (e.g., Labrasol®, Cremophor® EL, Tween 80)
- Co-surfactant (e.g., Transcutol® P, Polyethylene Glycol 400)
- Distilled Water

Methodology:

- Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
- Construction of Pseudo-Ternary Phase Diagram:
 - Prepare various mixtures of the selected oil (**tricaprylin**), surfactant, and co-surfactant at different weight ratios (e.g., 1:9 to 9:1 for surfactant:co-surfactant).
 - For each surfactant/co-surfactant mixture, titrate with **tricaprylin** in different ratios.
 - Each of these mixtures is then titrated with water, and the point of emulsification and the characteristics of the resulting emulsion (clear, turbid) are observed.
 - Plot the data on a ternary phase diagram to identify the self-emulsifying region.
- Preparation of SEDDS Formulation:
 - Accurately weigh the required amounts of **tricaprylin**, surfactant, and co-surfactant based on the optimized ratio from the phase diagram.
 - Add the API to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.
- Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with water.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of a Self-Emulsifying Drug Delivery System (SEDDS).

Protocol 2: Preparation of a Tricaprylin-Based Nanoemulsion

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.

Materials:

- API
- **Tricaprylin** (Oil Phase)
- Surfactant (e.g., Tween 80, Poloxamer 188)
- Co-surfactant (optional, e.g., Ethanol)
- Distilled Water (Aqueous Phase)

Methodology (High-Pressure Homogenization):

- Phase Preparation:
 - Oil Phase: Dissolve the API in **tricaprylin**. If using an oil-soluble surfactant/co-surfactant, add it to this phase.
 - Aqueous Phase: Dissolve the water-soluble surfactant in distilled water.
- Pre-emulsion Formation: Heat both the oil and aqueous phases to 40-60°C. Gradually add the oil phase to the aqueous phase while stirring at high speed (e.g., 5000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.
- Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 10,000-30,000 psi) for a specific number of cycles until a translucent nanoemulsion with the desired droplet size is obtained.

- Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of a **tricaprylin**-based nanoemulsion.

Protocol 3: Preparation of Tricaprylin-Containing Liposomes ("Lipo-oil-somes")

This protocol describes the ethanol injection method for preparing liposomes incorporating **tricaprylin**.

Materials:

- API (hydrophilic or lipophilic)
- Phosphatidylcholine (PC)
- Cholesterol (Chol)
- Dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) (for charge)
- **Tricaprylin**
- Ethanol
- Aqueous buffer (e.g., succinate buffer)

Methodology:

- Phase Preparation:
 - Aqueous Phase: Dissolve the hydrophilic API in the aqueous buffer.

- Organic Phase: Dissolve PC, cholesterol, DPPG, **tricaprylin**, and the lipophilic API (if applicable) in ethanol.
- Liposome Formation:
 - Heat both phases to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C).
 - Rapidly inject the organic phase into the aqueous phase with constant stirring.
 - The mixture will turn milky as liposomes spontaneously form.
- Solvent Removal and Sizing:
 - Remove the ethanol by rotary evaporation or dialysis.
 - To obtain a more uniform size distribution, the liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
- Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

[Click to download full resolution via product page](#)

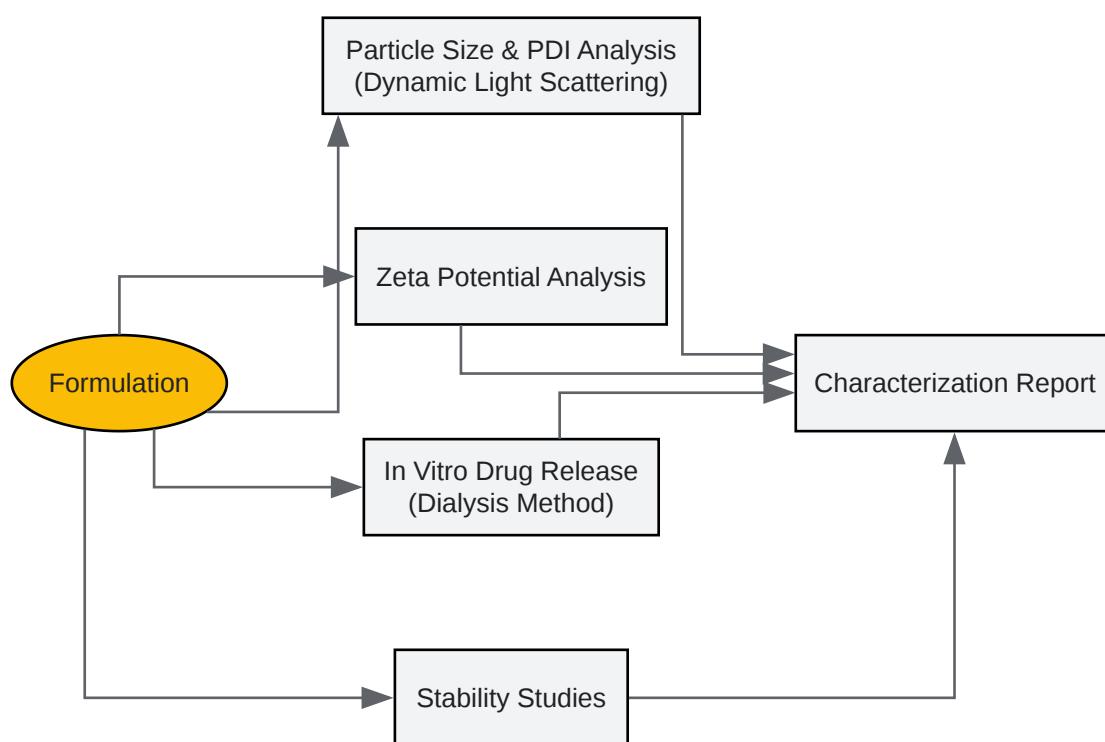
Caption: Workflow for the preparation of **tricaprylin**-containing liposomes.

Protocol 4: Characterization of Tricaprylin-Based Formulations

1. Particle Size and Polydispersity Index (PDI) Analysis:

- Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Procedure:

- Dilute the formulation with an appropriate medium (usually distilled water or the same buffer as the formulation) to a suitable concentration to avoid multiple scattering effects.
- Equilibrate the sample to the desired temperature (e.g., 25°C).
- Measure the particle size and PDI. The PDI value indicates the breadth of the size distribution.


2. Zeta Potential Analysis:

- Instrument: DLS instrument with a zeta potential measurement capability.
- Procedure:
 - Dilute the sample in a suitable medium, typically 10 mM NaCl solution, to ensure sufficient conductivity for the measurement.[10]
 - Inject the sample into the specialized zeta potential cell.
 - Apply an electric field and measure the electrophoretic mobility of the particles.
 - The instrument software calculates the zeta potential, which is an indicator of the formulation's stability against aggregation.[11]

3. In Vitro Drug Release Study (Dialysis Method):

- Apparatus: USP dissolution apparatus (e.g., paddle type), dialysis bags with an appropriate molecular weight cut-off (MWCO).
- Procedure:
 - Accurately measure a known amount of the **tricaprylin**-based formulation and place it inside a dialysis bag.
 - Seal the dialysis bag and place it in the dissolution vessel containing a known volume of release medium (e.g., phosphate buffer pH 7.4) maintained at 37°C.

- At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[12]
- Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Calculate the cumulative percentage of drug released over time.

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of **tricaprylin**-based formulations.

Conclusion

Tricaprylin is a highly versatile and valuable excipient in modern pharmaceutical formulation development. Its ability to act as a solvent, absorption enhancer, and carrier for a wide range of APIs makes it an essential tool for overcoming challenges related to poor drug solubility and bioavailability. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize **tricaprylin** in the development of innovative and effective drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Tricaprylin | C27H50O6 | CID 10850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selection of oral bioavailability enhancing formulations during drug discovery | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Zeta Potential of Nanoparticles - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tricaprylin: A Versatile Excipient in Pharmaceutical Formulation Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683027#tricaprylin-as-an-excipient-in-pharmaceutical-formulation-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com